Chitobiose (dihydrochloride)

Description

BenchChem offers high-quality Chitobiose (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chitobiose (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

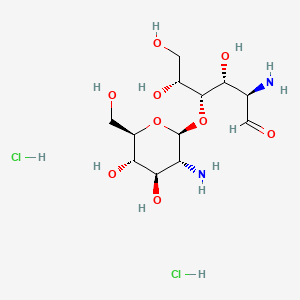

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H26Cl2N2O9 |

|---|---|

Molecular Weight |

413.25 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride |

InChI |

InChI=1S/C12H24N2O9.2ClH/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12;;/h1,4-12,16-21H,2-3,13-14H2;2*1H/t4-,5+,6+,7+,8+,9+,10+,11+,12-;;/m0../s1 |

InChI Key |

JEUGFDRYYQJMNM-RXDYXGJISA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O.Cl.Cl |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O.Cl.Cl |

Origin of Product |

United States |

Pre Treatment of Raw Material:crustacean Shells, a Major Industrial Source, Must First Be Treated to Remove Minerals and Proteins.srce.hr

Demineralization: This is typically achieved by treating the ground shells with strong acids, such as hydrochloric acid (HCl). srce.hr

Deproteinization: Following demineralization, proteins are removed using a strong base, like sodium hydroxide (B78521) (NaOH). mdpi.com The resulting chitin (B13524) is often converted into colloidal chitin by dissolving it in concentrated acid and then reprecipitating it. This amorphous form is a more accessible substrate for enzymatic hydrolysis. nih.govd-nb.info

Hydrolysis:once a Purified Chitin Substrate is Obtained, It is Depolymerized to Release Chitobiose and Other Chitooligosaccharides.

Acid Hydrolysis: While strong acids can be used to break down chitin (B13524), this method can be harsh and may lead to lower yields. mdpi.com

Enzymatic Hydrolysis: This is the more common and controlled method. Chitinases are employed to specifically cleave the β-(1,4)-glycosidic bonds of chitin, with many enzymes yielding chitobiose as the major product. nih.govresearchgate.net A study using an endochitinase from Vibrio campbellii on pre-treated shrimp shell chitin reported a chitobiose yield of 96%. nih.govnih.gov

Purification:the Crude Hydrolysate Contains a Mixture of Chitobiose, the Monosaccharide Glcnac, and Longer Chitooligosaccharides. a Multi Step Purification Process is Required to Isolate Pure Chitobiose.

Chromatography: This is the cornerstone of chitobiose purification.

Gel Filtration Chromatography: This technique separates molecules based on size. Columns packed with materials like Cellufine or Sephadex are used as an initial purification step to separate chitobiose from larger and smaller saccharides. nih.govd-nb.info

Ion-Exchange Chromatography: This method can be used to separate oligosaccharides based on charge. Resins like DEAE-cellulose have been employed in the purification of related enzymes and can be adapted for oligosaccharide separation. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the final step. Systems using an amino-functionalized silica (B1680970) column (like an Asahipak NH2P-50) with an acetonitrile (B52724) and water mobile phase have been shown to yield chitobiose with over 99% purity. nih.govd-nb.info

| Step | Technique/Method | Purpose | Example Result | Reference |

|---|---|---|---|---|

| 1 | Pre-treatment | Preparation of colloidal chitin (B13524) from shrimp shells using HCl. | An accessible substrate for enzymes. | nih.govd-nb.info |

| 2 | Enzymatic Hydrolysis | Incubation of colloidal chitin with VhChiA chitinase (B1577495) for 24h. | Crude hydrolysate containing 96% chitobiose. | nih.govnih.gov |

| 3 | Initial Separation | Gel filtration chromatography (Cellufine column). | Separation of chitobiose/salt powder from other components. | nih.govd-nb.info |

| 4 | Final Purification & Desalting | Preparative HPLC (Asahipak NH2P-50 10E column). | >99% pure chitobiose. | nih.govd-nb.info |

Enzymatic Interactions and Catalysis Involving Chitobiose Dihydrochloride

Chitobiose as a Substrate for Glycosyl Hydrolases

Glycosyl hydrolases are a widespread class of enzymes that catalyze the cleavage of glycosidic bonds. Chitobiose is a primary substrate for several families of these enzymes, which are central to chitin (B13524) metabolism in various organisms.

Chitinases (EC 3.2.1.14) and their Specificity for Chitobiose

Chitinases (EC 3.2.1.14) are the principal enzymes responsible for the initial breakdown of chitin, a major structural polysaccharide in fungal cell walls and arthropod exoskeletons. ontosight.aiwikipedia.orgmdpi.com These enzymes hydrolyze the β-(1,4)-glycosidic bonds within the chitin polymer. mdpi.comnih.govresearchgate.net The degradation process often yields a mixture of chitooligosaccharides, with the disaccharide chitobiose being a predominant final product. wikipedia.orgnih.govtandfonline.com

Chitinases are broadly categorized based on their mode of action:

Endochitinases : These enzymes cleave chitin randomly at internal sites, rapidly reducing the polymer's size and generating soluble, low-molecular-mass multimers like chitotriose, chitotetraose, and chitobiose. wikipedia.orgnih.gov

Exochitinases : This group includes chitobiosidases, which act on the non-reducing end of the chitin chain, progressively releasing chitobiose units. wikipedia.org

While primarily involved in producing chitobiose from chitin, some chitinases can also utilize chitobiose itself, particularly in transglycosylation reactions (see section 4.4). The specificity of chitinases for different substrates can vary. For instance, a chitinase (B1577495) from Penicillium oxalicum k10 showed highest activity on colloidal chitin compared to other forms like powdered or ultrafine chitin. mdpi.com Similarly, a chitinase from Vibrio campbellii (VhChiA) effectively hydrolyzed chitin and partially deacetylated chitin but not other polysaccharides like cellulose (B213188) or mannan. d-nb.info

β-N-Acetylhexosaminidases (EC 3.2.1.52) and Chitobiase Activity

Once chitobiose is released by chitinases, it is further hydrolyzed into two molecules of N-acetylglucosamine (GlcNAc) by β-N-acetylhexosaminidases (EC 3.2.1.52). uoa.grsemanticscholar.orgd-nb.info These enzymes are crucial for the final step in chitin degradation, making the monosaccharide available for cellular metabolism. This class of enzymes acts on terminal, non-reducing N-acetyl-D-hexosamine residues in various N-acetyl-β-D-hexosaminides. researchgate.netgenome.jp

Many β-N-acetylhexosaminidases exhibit "chitobiase" activity, signifying their ability to specifically cleave chitobiose. These enzymes are typically found in Glycoside Hydrolase (GH) family 20. researchgate.netnih.govnih.govcazypedia.org The substrate preference within this family can differ. For example, many GH20 β-N-acetylhexosaminidases preferentially hydrolyze chitobiose over longer chitooligosaccharides. d-nb.info However, some exceptions exist. An enzyme from Lentinula edodes (LeHex20A) displayed the highest catalytic efficiency (kcat/Km) for chitotetraose, indicating it can efficiently produce GlcNAc from longer-chain substrates as well. d-nb.info Similarly, a β-N-acetylglucosaminidase from Vibrio campbellii (VhGlcNAcase) also prefers chitotetraose. iucr.org

Chitobiose Phosphorylase and Phosphorolysis Mechanisms

An alternative pathway for chitobiose cleavage exists in some bacteria, involving phosphorolysis rather than hydrolysis. Chitobiose phosphorylase (ChBP), an enzyme belonging to the Glycosyltransferase family 36 (GT36), catalyzes the reversible phosphorolytic cleavage of chitobiose in the presence of inorganic phosphate. ontosight.ainih.govportlandpress.com This reaction yields N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P) and GlcNAc. nih.govportlandpress.com

This mechanism is energetically advantageous for the cell as it produces a phosphorylated sugar (GlcNAc-1-P) that can directly enter metabolic pathways without requiring ATP for activation. ChBP from Vibrio proteolyticus has been shown to be specific for chitobiose and does not act on cellobiose. nih.govportlandpress.com The reverse reaction, synthesis, can also occur, where the enzyme uses GlcNAc-1-P as a donor to glycosylate GlcNAc, forming chitobiose. nih.govportlandpress.com The phosphorolytic reaction mechanism is proposed to follow a sequential Bi Bi model. nih.govportlandpress.com It is thought to proceed via a direct nucleophilic attack on the glycosidic bond, assisted by an active site aspartic acid residue that protonates the glycosidic oxygen, leading to an oxocarbenium ion-like transition state. wikipedia.orgpnas.org

Enzyme Kinetics and Reaction Mechanisms

The study of enzyme kinetics provides quantitative insight into substrate affinity and catalytic turnover. For β-N-acetylhexosaminidases, kinetic parameters vary depending on the enzyme source and substrate. A recombinant β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica (PhNah20A) was shown to hydrolyze chitobiose. nih.gov An enzyme from Lentinula edodes, LeHex20A, exhibited distinct kinetic profiles for chitooligosaccharides of varying lengths, with a notable affinity for longer chains. d-nb.info

Table 1: Kinetic Parameters of LeHex20A for Chitooligosaccharides

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Chitobiose (GlcNAc₂) | 1.1 | 18 | 16 |

| Chitotriose (GlcNAc₃) | 0.82 | 48 | 59 |

| Chitotetraose (GlcNAc₄) | 0.46 | 54 | 120 |

| Chitopentaose (GlcNAc₅) | 0.32 | 44 | 140 |

| Chitohexaose (B1231835) (GlcNAc₆) | 0.28 | 32 | 110 |

| Data sourced from a study on LeHex20A from Lentinula edodes. d-nb.info |

For chitobiose phosphorylase from Vibrio proteolyticus, the kinetics for both the forward (phosphorolysis) and reverse (synthesis) reactions have been determined. nih.govportlandpress.com

Table 2: Kinetic Parameters of Chitobiose Phosphorylase from Vibrio proteolyticus

| Reaction | Substrate | k₀ (s⁻¹) | Km (mM) |

| Phosphorolysis | Chitobiose | 5.5 | 2.0 |

| Synthesis | GlcNAc-1-P | 10 | 14 |

| Data sourced from studies on ChBP from Vibrio proteolyticus. nih.govportlandpress.com |

The catalytic mechanisms of these enzymes are distinct. GH family 20 β-N-acetylhexosaminidases operate via a substrate-assisted mechanism. researchgate.netcazypedia.org In this model, the 2-acetamido group of the non-reducing GlcNAc residue acts as the nucleophile, attacking the anomeric carbon. uoa.grtau.ac.il This is facilitated by a conserved catalytic acid/base, typically a glutamate (B1630785) residue (e.g., Glu540 in Serratia marcescens chitobiase), which protonates the glycosidic oxygen, leading to the formation of a transient oxazolinium ion intermediate. cazypedia.orgtau.ac.il This mechanism results in the retention of the anomeric configuration.

In contrast, GH family 18 chitinases utilize a different mechanism involving a conserved active site motif, DxxDxDxE. ebi.ac.uk Here, the glutamic acid residue serves as the catalytic proton donor, while a neighboring aspartate residue helps stabilize the transition state. ebi.ac.uk

Structural Basis of Enzyme-Substrate Recognition

X-ray crystallography studies have provided detailed atomic-level views of how enzymes recognize and bind chitobiose. For GH family 20 enzymes, the catalytic domain typically possesses a (β/α)₈ TIM barrel structure. nih.govcazypedia.orgtau.ac.il The crystal structure of Serratia marcescens chitobiase in complex with its substrate revealed that the active site is located at the C-terminal end of this barrel. cazypedia.org

Key interactions within the active site of this chitobiase involve a conserved aspartate-glutamate pair (Asp539-Glu540). tau.ac.il

Glu540 is positioned to act as the general acid catalyst, donating a proton to the glycosidic oxygen. cazypedia.orgtau.ac.il

Asp539 plays a crucial role in orienting the substrate by forming a hydrogen bond with the nitrogen of the acetamido group on the non-reducing sugar. This positioning is essential for the acetamido group to perform its nucleophilic role. Asp539 also contributes to substrate binding and the correct positioning of Glu540. tau.ac.il

Recognition of the chitobiose core is also fundamental for other enzymes. In fucosyltransferase 8 (FUT8), hydrogen bonds are formed almost exclusively between the enzyme and the GlcNAc units that make up the core chitobiose unit of its N-glycan substrate. nih.gov Similarly, the Fbs1 protein, an F-box protein involved in ubiquitin ligase complexes, has a specific binding pocket for chitobiose, with residues like Phe-177, Tyr-279, and Trp-280 creating a surface for molecular recognition. pnas.org

Transglycosylation Reactions Catalyzed by Chitinases and Lysozymes

In addition to hydrolysis, many retaining glycoside hydrolases, including certain chitinases and lysozymes, can catalyze transglycosylation reactions. semanticscholar.orgmdpi.compreprints.org In this process, the enzyme cleaves a glycosidic bond in a donor substrate (like a chitooligosaccharide) and transfers the resulting glycosyl moiety to an acceptor molecule instead of water. Chitobiose can serve as an excellent acceptor substrate in these reactions to synthesize longer-chain chitooligosaccharides (COS). mdpi.compreprints.org

This transglycosylation activity has been harnessed for the biocatalytic synthesis of well-defined, longer-chain COS, which have significant biological activities but are difficult to produce by other means. nih.gov For example, lysozyme (B549824) can efficiently catalyze the transglycosylation of chitobiose to produce oligomers up to seven units long (CO-VII) and even higher, particularly in the presence of high concentrations of ammonium (B1175870) sulfate. mdpi.com

Researchers have also engineered chitinase mutants with enhanced transglycosylation and reduced hydrolytic activity. mdpi.compreprints.org These "glycosynthase" mutants can be used to elongate chitobiose into specific oligomers like tetramers (DP4), hexamers (DP6), and beyond, providing a green-chemical strategy for producing tailor-made COSs. mdpi.compreprints.org

Biochemical Roles and Metabolic Pathways of Chitobiose Dihydrochloride

Role in Chitin (B13524) Degradation Systems in Microorganisms

Chitin, a polymer of N-acetylglucosamine, is a major structural component of fungal cell walls and the exoskeletons of arthropods. researchgate.netnih.gov Its degradation is a vital process in global carbon and nitrogen cycling, primarily carried out by microorganisms. nih.gov This process involves the concerted action of chitinases, which break down chitin into smaller oligosaccharides, predominantly chitobiose, and β-N-acetylglucosaminidases that further hydrolyze these oligomers into N-acetylglucosamine monomers. nih.govaimspress.com

Bacterial Chitinolytic Systems (e.g., Alteromonas sp., Borrelia burgdorferi, E. coli)

Bacteria have developed sophisticated systems to degrade and utilize chitin. These systems typically involve multiple enzymes and transporters that work synergistically.

Alteromonas sp. : The marine bacterium Alteromonas sp. strain O-7 secretes four distinct chitinases (ChiA, ChiB, ChiC, and ChiD) to break down chitin. nih.gov Among these, ChiA is the most abundantly produced and plays a central role in degrading powdered chitin. nih.gov ChiC is most effective against soluble chitin, while ChiD also shows significant activity against insoluble forms. nih.gov The combined action of these enzymes leads to a synergistic increase in hydrolytic activity, efficiently producing chitobiose and other soluble oligosaccharides from chitin. nih.gov

Borrelia burgdorferi : The causative agent of Lyme disease, Borrelia burgdorferi, has limited biosynthetic capabilities and must acquire N-acetylglucosamine (GlcNAc) from its environment for cell wall synthesis. uri.edunih.gov Chitobiose serves as an efficient substitute for free GlcNAc, allowing the bacteria to grow to high densities. nih.gov The bacterium utilizes a phosphotransferase system (PTS) for chitobiose uptake, with the chbC gene encoding the essential membrane-spanning protein of this transporter. nih.govasm.org The expression of chbC is crucial for chitobiose utilization, and its regulation is complex, involving multiple factors. asm.orgnih.gov

Escherichia coli : While E. coli cannot degrade the polymer chitin, it can utilize chitobiose. nih.gov This process is mediated by the chb operon (chbBCARFG), which encodes the necessary proteins for transport and metabolism. nih.govkarger.com Chitobiose is transported across the inner membrane by a PTS transporter composed of proteins encoded by chbA, chbB, and chbC. karger.comresearchgate.net This transport is coupled with phosphorylation, yielding intracellular chitobiose-6-phosphate. nih.gov Subsequent metabolism involves the products of the chbF and chbG genes. nih.gov The chbG gene encodes a chitooligosaccharide deacetylase, which is essential for growth on acetylated chitooligosaccharides like chitobiose. nih.gov

Fungal Metabolism of Chitobiose

Fungi are primary producers of chitin and also possess the enzymatic machinery to degrade it. nih.gov This capability is crucial for processes like morphogenesis and nutrient acquisition. Fungal chitinolytic systems consist of chitinases and chitobiases (β-N-acetylglucosaminidases). nih.gov Chitinases break down chitin into chitobiose, which is then hydrolyzed by chitobiase into N-acetyl-D-glucosamine monomers. nih.gov For instance, Penicillium aculeatum and Trichoderma harzianum are known for their production of endochitinase and chitobiase, respectively, which can be used in combination to efficiently degrade chitin into its monomeric units. nih.gov

Regulation of Chitobiose Utilization Pathways (e.g., RpoD and RpoS)

The utilization of chitobiose is a tightly regulated process in bacteria, ensuring that the necessary genes are expressed only when the substrate is available. In Borrelia burgdorferi, the utilization of chitobiose is dually regulated by the sigma factors RpoD and RpoS. uri.edunih.gov These factors control the expression of the chitobiose transporter gene, chbC. uri.edunih.gov RpoS, in particular, plays a significant role, as mutants lacking rpoS show a delayed ability to utilize chitobiose and upregulate chbC expression. uri.edunih.gov This dual regulation allows the spirochete to adapt its metabolism based on nutrient availability. nih.gov The response regulator Rrp1 also plays a role, likely through the BosR-RpoS regulatory pathway, by affecting the level of RpoS and consequently influencing chbC expression. asm.orgnih.gov

In E. coli, the chb operon is controlled by three main transcription factors: NagC, ChbR, and the catabolite activator protein (CAP). nih.gov NagC typically represses the operon, while ChbR acts as a specific activator in the presence of chitobiose. nih.govwikipedia.org CAP is also required for the induction of the operon. nih.gov This complex regulatory network ensures that the chb operon is only activated when chitobiose is present and when there is a sufficient metabolic flux through the related amino sugar pathways. nih.gov

Intermediary Metabolite in Amino Sugar Biosynthesis

Chitobiose serves as a direct precursor for N-acetylglucosamine (GlcNAc), a fundamental building block for numerous essential macromolecules in microorganisms. Once transported into the cell and processed, the resulting GlcNAc or its phosphorylated form, GlcNAc-6-phosphate, enters the mainstream of amino sugar metabolism. nih.govkarger.com

This pathway is critical for the synthesis of:

Peptidoglycan : The primary structural component of bacterial cell walls.

Lipopolysaccharides (LPS) : Major components of the outer membrane of Gram-negative bacteria.

Teichoic acids : Found in the cell walls of Gram-positive bacteria. annualreviews.org

Capsular polysaccharides : Which contribute to the protective outer layer of many bacteria. annualreviews.org

The catabolism of chitobiose directly feeds into the pool of GlcNAc-6P, which can then be converted to other essential amino sugars or isomerized to fructose-6-phosphate (B1210287) to enter glycolysis. karger.com This positions chitobiose as a key entry point into the central metabolic and biosynthetic pathways of the cell.

Modulation of Microbiota Composition (as a substrate for research models)

Dietary compounds can significantly influence the composition and function of the gut microbiota. frontiersin.org Carbohydrates, in particular, serve as primary energy sources for many gut bacteria and can modulate the microbial community structure. While specific studies on chitobiose dihydrochloride (B599025) are limited, the principle of substrate-driven microbiota modulation is well-established.

In research models, specific carbohydrates are used to study their effects on microbial populations. As a disaccharide of an amino sugar, chitobiose represents a unique nutrient source that could selectively promote the growth of bacteria capable of its transport and metabolism. Such bacteria, known as chitinolytic microorganisms, are found in various environments, including the soil and marine ecosystems, and can also be present in the gut. aimspress.comnih.gov The introduction of a substrate like chitobiose could therefore be used in experimental settings to:

Enrich for bacterial species with chitinolytic capabilities.

Study the competitive dynamics between different microbial groups.

Investigate the metabolic outputs of chitobiose fermentation, such as the production of short-chain fatty acids, which have significant physiological effects on the host. frontiersin.org

The ability of dietary nutrients to shape the gut microbiome is a key area of research, with implications for developing strategies to maintain a healthy microbial balance. mdpi.com

Table of Key Genes/Proteins in Chitobiose Metabolism

| Gene/Protein | Organism(s) | Function |

| ChiA, ChiB, ChiC, ChiD | Alteromonas sp. | Secreted chitinases for chitin degradation into chitobiose. nih.gov |

| chbA, chbB, chbC | B. burgdorferi, E. coli | Components of the phosphotransferase system (PTS) for chitobiose transport. nih.govnih.gov |

| chbF | E. coli | Hydrolyzes intracellular chitobiose-6-phosphate. nih.gov |

| chbG | E. coli | Encodes a chitooligosaccharide deacetylase. nih.govwikipedia.org |

| RpoD, RpoS | B. burgdorferi | Sigma factors that regulate the expression of the chbC transporter gene. uri.edunih.gov |

| Rrp1 | B. burgdorferi | Response regulator that influences chbC expression via the RpoS pathway. asm.org |

| NagC | E. coli | Transcriptional repressor of the chb operon. nih.gov |

| ChbR | E. coli | Specific transcriptional activator of the chb operon. nih.govwikipedia.org |

| CAP | E. coli | Catabolite activator protein required for chb operon induction. nih.gov |

Derivatives, Analogues, and Chemically Modified Forms of Chitobiose

Acetylated and Deacetylated Chitobiose Forms

The degree of N-acetylation is a critical structural parameter for chitobiose and its parent polysaccharides, chitin (B13524) and chitosan (B1678972). This feature significantly influences their physicochemical properties and biological activities. The manipulation of acetyl groups on chitobiose is primarily achieved through enzymatic means.

Chitin deacetylases (CDAs, EC 3.5.1.41) are enzymes that catalyze the hydrolysis of the acetamido group in N-acetyl-D-glucosamine (GlcNAc) residues of chitin and its oligosaccharides, including chitobiose. This process yields glucosamine (B1671600) (GlcN) units and acetic acid, effectively converting N,N'-diacetylchitobiose to its partially or fully deacetylated forms. The action of these enzymes can be highly specific. For instance, some CDAs exclusively deacetylate the N-acetyl group at a particular subsite within a sequence of GlcNAc residues.

Conversely, the reverse reaction, enzymatic N-acetylation, can be catalyzed by the same enzymes under specific conditions, such as in the presence of a high concentration of acetate (B1210297). For example, a chitin deacetylase from Colletotrichum lindemuthianum has been shown to acetylate the free amino group of the glucosamine residue at the non-reducing end of chitobiose.

The state of acetylation directly impacts the biological function of the molecule. Studies have demonstrated a clear distinction in the antioxidant capabilities between fully acetylated and deacetylated forms. For instance, N,N'-diacetylchitobiose shows no significant inhibitory activity against certain reactive oxygen species, whereas its deacetylated counterpart, chitobiose (containing free amino groups), exhibits potent hydroxyl radical scavenging activity. nih.gov

Table 1: Comparison of Acetylated vs. Deacetylated Chitobiose Forms

| Characteristic | N,N'-Diacetylchitobiose | Chitobiose (Deacetylated) |

|---|---|---|

| Functional Group at C2 | Acetamido (-NHCOCH₃) | Amino (-NH₂) |

| Charge in Acidic Solution | Neutral | Positive (protonated amino groups) |

| Antioxidant Activity (Hydroxyl Radical Scavenging) | No inhibitory activity reported nih.gov | Effective scavenger nih.gov |

| Primary Enzyme for Modification | Chitin Deacetylase (for deacetylation) | Chitin Deacetylase (for acetylation in high acetate) |

Synthesis and Characterization of Chitobiose Oxazoline (B21484) Derivatives

Sugar oxazolines are valuable intermediates in carbohydrate chemistry, primarily serving as activated donors for the synthesis of oligosaccharides and glycoconjugates. The synthesis of oxazoline derivatives from 2-acetamido sugars like N-acetylglucosamine (GlcNAc), the monomeric unit of chitobiose, is well-established and these methods are applicable to oligosaccharides.

Two primary strategies exist for this synthesis. The first involves the use of fully protected sugars, typically peracetylated, which are treated with strong Lewis acids like ferric chloride (FeCl₃) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov In this reaction, the acetamido group at the C-2 position participates in the displacement of the anomeric leaving group, leading to the formation of the oxazoline ring. However, applying these harsh conditions to oligosaccharides can lead to the cleavage of glycosidic bonds, resulting in low yields. nih.gov

A more recent and milder approach allows for the direct conversion of unprotected 2-acetamido sugars into oxazolines in aqueous solutions. nih.govrsc.org This method utilizes coupling reagents such as 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) or 2-chloro-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride (CDMBI). rsc.org This one-step conversion is highly efficient and avoids the need for protection and deprotection steps, making it particularly suitable for the synthesis of chitobiose oxazoline. nih.govrsc.org The resulting chitobiose oxazoline can be used directly in subsequent enzymatic glycosylation reactions. rsc.org

The characterization of these derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the formation of the oxazoline ring and verifying the integrity of the disaccharide structure.

Preparation and Evaluation of Chitobiose Thiazolines

Thiazoline (B8809763) derivatives of carbohydrates are of significant interest as they can act as inhibitors of glycosidases by mimicking the transition state of the enzymatic reaction. The synthesis of thiazoline derivatives of chitobiose and its monomer, GlcNAc, has been successfully achieved.

One reported synthesis involves converting a protected N-acetylglucosamine derivative into a thioamide by treatment with Lawesson's reagent. Subsequent intramolecular cyclization occurs via displacement of an acetate group to yield the protected NAG-thiazoline. Deprotection of the remaining acetate groups furnishes the final N-acetylglucosamine-thiazoline (NAG-thiazoline). A similar strategy can be extended to chitobiose. The synthesis of chitobiose and chitotriose thiazolines has been documented, highlighting their potential as chitinase (B1577495) inhibitors. researchgate.net

These thiazoline analogues are evaluated for their biological activity, particularly as enzyme inhibitors. Their ability to inhibit chitinases, for example, is assessed through kinetic assays that measure the reduction in enzyme activity in the presence of the compound. The evaluation helps in understanding the binding interactions between the inhibitor and the enzyme's active site, providing insights for the design of more potent inhibitors.

Carboxymethylation and Other Functional Group Modifications

Carboxymethylation is a chemical modification that introduces carboxymethyl (-CH₂COOH) groups onto the hydroxyl or amino functions of a polysaccharide, significantly altering its properties, most notably increasing its water solubility over a wide pH range. While much of the research focuses on the parent polymer, chitosan, the principles are directly applicable to chitooligosaccharides like chitobiose.

The process typically involves treating the carbohydrate with monochloroacetic acid in an alkaline medium, such as a sodium hydroxide (B78521) solution. rsc.org The reaction can lead to O-carboxymethylation (at the hydroxyl groups on C-3 and C-6) and N-carboxymethylation (at the amino group on C-2). The degree of substitution (DS), which is the average number of carboxymethyl groups per monomer unit, can be controlled by adjusting reaction parameters such as the concentration of NaOH, the amount of monochloroacetic acid, reaction time, and temperature. agriculturejournals.czmdpi.com

Characterization of carboxymethyl-chitobiose is performed using techniques like Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic peaks for the carboxyl group, and NMR spectroscopy to determine the specific sites of modification. rsc.org

Other functional group modifications of chitooligosaccharides have also been explored to enhance their biological activities. For example, aminoethylation, the grafting of aminoethyl (-CH₂CH₂NH₂) groups, has been shown to improve the angiotensin I-converting enzyme (ACE) inhibitory potential of chitooligosaccharides. nih.gov These modifications are typically carried out by reacting the oligosaccharide with reagents like 2-chloroethylamine (B1212225) hydrochloride. nih.gov

Table 2: Common Functional Group Modifications of Chitobiose

| Modification | Reagent(s) | Functional Group Introduced | Primary Effect on Properties |

|---|---|---|---|

| Carboxymethylation | Monochloroacetic acid, NaOH | -CH₂COOH | Increased water solubility, enhanced antioxidant activity agriculturejournals.czresearchgate.net |

| Aminoethylation | 2-Chloroethylamine hydrochloride | -CH₂CH₂NH₂ | Enhanced ACE inhibitory activity nih.gov |

| Sulfation | Sulfur trioxide pyridine (B92270) complex | -SO₃H | Improved anticoagulant and antiviral properties |

| Acylation with Phenolic Acids | Gallic acid, Ferulic acid, etc. | Phenolic acyl group | Significantly enhanced antioxidant activity mdpi.com |

Advanced Analytical Methodologies for Chitobiose Dihydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for the isolation and quantitative analysis of chitobiose from complex mixtures, such as enzymatic hydrolysates of chitin (B13524).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of chitobiose. The method offers high resolution and sensitivity, making it ideal for analyzing products from chitin degradation. mdpi.com Various HPLC setups have been successfully employed for chitobiose analysis, differing in the type of stationary phase, mobile phase composition, and detection method.

Commonly, amino-functionalized silica (B1680970) columns (e.g., Asahipak NH2P-50) or reversed-phase columns (e.g., LiChrospher 100NH2) are used. nih.govnih.gov The mobile phase typically consists of a gradient of acetonitrile (B52724) and water, which allows for the efficient separation of chitooligosaccharides based on their degree of polymerization. nih.gov Detection is often performed using a UV detector at wavelengths around 200-205 nm, where the N-acetyl group exhibits absorbance. nih.govnih.gov For quantitative analysis, calibration curves are prepared using standard solutions of chitobiose. nih.gov Preparative HPLC can also be utilized for desalting and purifying chitobiose to greater than 99% purity. nih.gov

| Column Type | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Asahipak NH2P-50 10E (preparative) | Acetonitrile:Water (70:30 v/v) | 1.0 mL/min | UV at 200 nm | nih.gov |

| TSK Gel G2000 PW (analytical) | Deionized Water | 0.1 mL/min | UV at 200 nm | nih.gov |

| LiChrospher 100NH2 (analytical) | Acetonitrile/Water gradient (e.g., 80/20 to 60/40) | 1.0 mL/min | UV at 205 nm | nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of chitobiose and other chitooligosaccharides. nih.govmdpi.com It is particularly useful for monitoring the progress of enzymatic hydrolysis of chitin in real-time. nih.govresearchgate.net

In this technique, a silica gel plate acts as the stationary phase. researchgate.net The mobile phase, or solvent system, typically consists of a mixture of solvents like n-propanol, water, and ammonia. researchgate.net After the separation, the spots corresponding to different oligosaccharides are visualized by spraying the plate with a reagent, such as ethanol (B145695) containing 10% sulfuric acid, followed by heating. researchgate.net The migration distance of chitobiose relative to the solvent front allows for its identification when compared to a standard. While primarily qualitative, TLC can provide semi-quantitative information. nih.gov

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods are indispensable for elucidating the detailed molecular structure and conformation of chitobiose.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in chitobiose, confirming its chemical structure. The FTIR spectrum of chitobiose, similar to its parent polymer chitin, displays characteristic absorption bands. curresweb.com These bands correspond to the vibrations of specific chemical bonds within the molecule, such as O-H stretching, N-H stretching, C=O stretching of the amide group (Amide I band), and N-H bending (Amide II band). researchgate.netresearchgate.net This technique provides a molecular fingerprint that can be used for structural verification and to study intermolecular interactions. curresweb.com

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~3400-3200 | O-H and N-H stretching | curresweb.comresearchgate.net |

| ~2900 | C-H stretching | researchgate.net |

| ~1650 | Amide I (C=O stretching) | curresweb.com |

| ~1550 | Amide II (N-H bending, C-N stretching) | curresweb.com |

| ~1150-1000 | Saccharide structure (C-O, C-C stretching) | curresweb.comresearchgate.net |

Mass Spectrometry (MS) for Structural Confirmation and Purity Assessment

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of chitobiose, confirm its elemental composition, and assess its purity. nih.gov Quadrupole-time-of-flight mass spectrometry (QTOF-MS) coupled with electrospray ionization (ESI) is frequently used for this purpose. nih.gov In positive ionization mode, chitobiose is typically detected as a sodium adduct [M+Na]⁺. nih.gov For chitobiose ((GlcNAc)₂), the expected mass-to-charge ratio (m/z) for its sodium adduct would correspond to its molecular weight plus the mass of a sodium ion. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights through fragmentation analysis. wikipedia.org By selecting the parent ion of chitobiose and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. researchgate.netacs.org The analysis of these fragment ions allows for the confirmation of the sequence of the monosaccharide units and the nature of the glycosidic linkage, thereby providing unambiguous structural confirmation. researchgate.netinformahealthcare.com This technique is crucial for differentiating chitobiose from its isomers and for identifying modifications, such as deacetylation. researchgate.netresearchgate.net

Enzymatic Assays for Activity and Specificity Profiling

Enzymatic assays are vital for studying the interactions between chitobiose and carbohydrate-active enzymes, such as chitinases and other glycoside hydrolases. url.edu These assays can be used in two main ways: to monitor the production of chitobiose from chitin or to use chitobiose as a substrate to characterize enzyme activity and specificity.

When producing chitobiose, the activity of chitinases is often assayed using chromogenic substrates like p-nitrophenyl N,N'-diacetyl-β-chitobioside (pNP-(GlcNAc)₂). nih.gov The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified spectrophotometrically after alkalinization. This allows for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of the chitinase (B1577495). nih.gov

Conversely, chitobiose itself can serve as a substrate to profile the specificity of various glycoside hydrolases. escholarship.orgnih.gov By incubating an enzyme with chitobiose and analyzing the products over time (e.g., via HPLC or TLC), one can determine if the enzyme is capable of hydrolyzing the β-(1,4) linkage. This is essential for discovering novel enzymes and understanding their specific roles in carbohydrate metabolism. nih.govnih.gov

| Enzyme/Enzyme Family | Source Organism Example | Role in Relation to Chitobiose | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Endochitinase (VhChiA) | Vibrio campbellii | Produces chitobiose from chitin | 5.5 | 30 | nih.gov |

| Chitinase (GH18 family) | Pseudoalteromonas sp. | Produces chitobiose from chitin | 7.0 - 7.5 | 45 - 50 | nih.gov |

| Chitinase | Salinivibrio sp. BAO-1801 | Produces chitobiose from chitin | N/A | N/A | nih.gov |

| Chitooligosaccharide Deacetylase (ChbG) | Escherichia coli | Uses chitobiose as a substrate (deacetylation) | N/A | N/A | researchgate.net |

Applications of Chitobiose Dihydrochloride in Advanced Research

Chitobiose (dihydrochloride), a disaccharide composed of two β-(1→4) linked D-glucosamine units, serves as a fundamental tool in various fields of advanced scientific research. Its structural relationship to chitin (B13524) and chitosan (B1678972), two of the most abundant biopolymers in nature, positions it as a key molecule for investigating biological processes involving these polysaccharides. The dihydrochloride (B599025) salt form of chitobiose offers enhanced stability and water solubility, making it particularly suitable for experimental applications. medchemexpress.com

Comparative Biochemical Studies of Chitobiose with Other Chitin Oligosaccharides

Comparison of Enzymatic Hydrolysis Profiles

The enzymatic hydrolysis of chitin (B13524) and its derivatives is a complex process influenced by the type of enzyme, the nature of the substrate, and the reaction conditions. Chitobiose is a primary product of the enzymatic degradation of chitin by specific chitinases. nih.govnih.govresearchgate.net

Chitinases (EC 3.2.1.14) are glycoside hydrolases that cleave the β-(1,4)-glycosidic bonds in the chitin chain. nih.gov They are broadly categorized into endochitinases and exochitinases. Endochitinases randomly cleave internal glycosidic bonds, leading to a mixture of chito-oligosaccharides of varying lengths. acs.org In contrast, exochitinases, or chitobiases, act on the non-reducing ends of the chitin chain, typically releasing chitobiose as the main product. d-nb.info

For instance, the chitinase-E from Chitiniphilus shinanonensis (CsChiE) has been shown to be a non-processive exo-chitinase that efficiently hydrolyzes crystalline chitin to produce chitobiose as the predominant product. nih.gov Similarly, an in-house produced chitinase (B1577495) from Vibrio campbellii (VhChiA) has demonstrated high yields of chitobiose from various chitin food wastes. nih.govd-nb.info The final major hydrolytic product of many chitinases acting on chitin oligomers and polymers is N,N'-diacetylchitobiose. acs.org

The degree of acetylation (DA) of the substrate also significantly impacts the hydrolysis profile. Some chitinases exhibit higher catalytic efficiency on partially acetylated chitosan (B1678972) compared to fully acetylated chitin. acs.org The hydrolysis of fully N-acetylated chitin tetramer (GlcNAc)₄ has been found to have rate constants 50 times higher than that of the fully N-deacetylated chitosan tetramer (GlcN)₄, highlighting the catalytic role of the N-acetyl group. nih.gov

| Enzyme Type | Typical Substrate | Primary Hydrolysis Products | Reference |

|---|---|---|---|

| Endochitinase | Colloidal Chitin, Chitin Oligomers | Mixture of chito-oligosaccharides (various DPs) | acs.org |

| Exochitinase (e.g., CsChiE) | Crystalline Chitin, Chitin Flakes | Chitobiose [(GlcNAc)₂] | nih.gov |

| Chitosanase | Chitosan | Chitosan oligosaccharides (various DPs) | nih.gov |

| Lysozyme (B549824) | Chitin, Peptidoglycan | Chito-oligosaccharides | nih.gov |

Differential Biochemical Activities of Oligosaccharide Lengths

The biological activities of chito-oligosaccharides are highly dependent on their degree of polymerization (DP). acs.org Chitobiose and other short-chain oligosaccharides often exhibit distinct bioactivities compared to their longer-chain counterparts.

A notable example is their antioxidant activity. In one study, chitobiose and chitotriose demonstrated significant hydroxyl radical scavenging activity. nih.gov Chitobiose was particularly effective, with an IC₅₀ value of 18 µM for inhibiting the hydroxylation of benzoate, which was more potent than chitotriose (IC₅₀ = 80 µM) and other reference antioxidants like aminoguanidine (B1677879) and Trolox. nih.gov Interestingly, the fully N-acetylated versions, di-N-acetylchitobiose and tri-N-acetylchitotriose, showed no inhibitory activity, suggesting the importance of the free amino group for this specific antioxidant mechanism. nih.gov Furthermore, only chitobiose and Trolox, out of ten compounds tested, were capable of scavenging superoxide (B77818) radicals. nih.gov

The relationship between DP and other biological activities, such as antimicrobial and antitumor effects, is also an area of active research. Generally, chito-oligosaccharides with lower molecular weights are more soluble and can be more readily absorbed in biological systems, potentially leading to higher bioavailability and efficacy. nih.govethernet.edu.et However, some activities may require a minimum chain length to be effective. For instance, while chitobiose has demonstrated certain bioactivities, longer oligosaccharides like chitohexaose (B1231835) have been noted for their antitumor properties. researchgate.net The prebiotic effect of chito-oligosaccharides has been shown to increase with a higher degree of polymerization. mdpi.com

| Compound | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Chitobiose | Inhibition of Benzoate Hydroxylation | 18 | nih.gov |

| Chitotriose | Inhibition of Benzoate Hydroxylation | 80 | nih.gov |

| Aminoguanidine | Inhibition of Benzoate Hydroxylation | 85 | nih.gov |

| Pyridoxamine | Inhibition of Benzoate Hydroxylation | 10 | nih.gov |

| Trolox | Inhibition of Benzoate Hydroxylation | 95 | nih.gov |

| Chitobiose | Hydroxyl Radical Scavenging (ZnO photolysis) | 30 | nih.gov |

| Chitotriose | Hydroxyl Radical Scavenging (ZnO photolysis) | 55 | nih.gov |

| Di-N-acetylchitobiose | Inhibition of Benzoate Hydroxylation | No inhibitory activity | nih.gov |

| Tri-N-acetylchitotriose | Inhibition of Benzoate Hydroxylation | No inhibitory activity | nih.gov |

Comparative Analysis of Derivatives and Functionalizations

To enhance the physicochemical properties and biological activities of chito-oligosaccharides, various derivatives and functionalizations have been explored. mdpi.com Chitobiose, as a disaccharide, provides a fundamental scaffold for chemical modification, and its derivatives can be compared to those of longer oligosaccharides to understand the impact of chain length on the properties of the resulting functionalized molecules.

Chito-oligosaccharides possess reactive amino and hydroxyl groups that are amenable to chemical modifications such as acylation, alkylation, carboxylation, and quaternization. mdpi.comsciopen.com These modifications can improve properties like solubility, charge density, and specific biological interactions. mdpi.com

Functionalization can also be used to impart novel properties. For instance, a chitosan oligosaccharide was functionalized with tetraphenylethene (TPE) and triphenylphosphonium (TPP) to create a self-assembling nanoparticle with fluorescence that "switches on" upon subcellular localization, demonstrating the potential for creating advanced biomaterials from these basic sugar units. rsc.org Comparing the self-assembly and fluorescence properties of a similarly functionalized chitobiose versus a longer oligosaccharide could reveal important insights into how polymer chain length affects nanoparticle formation and behavior.

The synthesis of specific derivatives allows for a more detailed investigation of structure-activity relationships. By comparing a series of systematically modified oligosaccharides of different lengths, including chitobiose, researchers can more precisely determine the structural requirements for a desired biological effect. acs.org

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Tailor-Made Chitobiose Derivatives

The future of chitobiose research is intrinsically linked to the ability to synthesize custom-designed derivatives with specific functionalities. Current research is moving beyond simple extraction and hydrolysis towards more controlled and sophisticated synthetic strategies. Chemoenzymatic synthesis is a particularly promising approach, utilizing the specificity of enzymes to create complex chitooligosaccharides (COS) from chitobiose building blocks. nih.govresearchgate.net

One of the key strategies involves using chitobiose as a sugar acceptor in transglycosylation reactions. nih.govutoronto.camdpi.com In this method, enzymes such as chitinases and chitosanases catalyze the transfer of a glycosyl group from a donor substrate to chitobiose, allowing for the controlled elongation of the oligosaccharide chain. utoronto.camdpi.com This enables the production of "tailor-made" COS with a specific degree of polymerization (DP) and pattern of N-acetylation, which are crucial for their biological activity. nih.govutoronto.ca

Another innovative approach is the use of glycosynthases, engineered enzymes that can synthesize glycosidic bonds but cannot hydrolyze them. utoronto.camdpi.com This technology allows for the efficient production of well-defined oligosaccharides with chitobiose as a key component. Furthermore, the synthesis of selectively protected chitobiose derivatives, where specific hydroxyl groups are masked with chemical protecting groups, provides versatile building blocks for the chemical synthesis of more complex oligosaccharides. nih.gov These protected precursors allow for precise control over the glycosylation reactions, leading to the desired target molecules.

Future research in this area will likely focus on:

The discovery and engineering of novel enzymes with tailored specificities for transglycosylation and glycosynthase reactions.

The development of more efficient and scalable chemoenzymatic processes for the production of a wide range of chitobiose derivatives.

The exploration of orthogonal protecting group strategies to enable the synthesis of highly complex and branched chitooligosaccharides.

Exploration of Chitobiose Interactions in Complex Biological Systems (Non-Clinical)

The biological effects of chitobiose are largely mediated by its interactions with various components of biological systems. A significant area of emerging research is the modulation of the gut microbiota. Non-clinical studies have demonstrated that chitobiose and other chitooligosaccharides can act as prebiotics, selectively promoting the growth of beneficial gut bacteria.

For instance, studies in mice have shown that chitobiose can enhance the populations of Bifidobacterium and Lactobacillus, as well as butyrate-producing bacteria like Akkermansia, Faecalibaculum, and Roseburia. nih.gov This modulation of the gut microbiota leads to an increased production of short-chain fatty acids (SCFAs), such as acetic acid, propionic acid, and notably, butyric acid. nih.gov Butyric acid is a key energy source for colonocytes and has been linked to various health benefits, including anti-inflammatory effects and the improvement of the gut barrier function. The lipid-lowering effect observed in some studies with chitobiose is thought to be mediated, at least in part, by this increase in butyric acid. nih.gov Conversely, chitooligosaccharides have been shown to inhibit the growth of potentially pathogenic bacteria, such as those belonging to the phylum Proteobacteria. nih.gov

Beyond the gut microbiota, the interaction of chitobiose with host cells is another critical area of investigation. While some research on plant cells has identified specific plasma membrane binding proteins for larger chitin (B13524) oligosaccharides, it was noted that chitobiose itself did not show strong inhibitory effects at the concentrations tested, suggesting a degree of specificity based on the degree of polymerization. utoronto.camdpi.comacs.org The interaction between positively charged amino groups of chitooligosaccharides and the negatively charged components of bacterial cell walls is a proposed mechanism for their antimicrobial activity. semanticscholar.org

Future research is expected to focus on:

Elucidating the specific enzymatic pathways used by different gut microbial species to metabolize chitobiose.

Investigating the downstream effects of chitobiose-induced changes in the gut microbiome on host physiology in non-clinical models.

Identifying and characterizing specific receptors or binding proteins for chitobiose on the surface of animal cells to better understand its direct effects on host tissues.

Advanced Structural Studies through Computational Chemistry and Spectroscopy

A deeper understanding of the three-dimensional structure and conformational dynamics of chitobiose is crucial for explaining its biological activity and for designing novel derivatives. Advanced structural studies employing computational chemistry and spectroscopy are providing unprecedented insights into the molecular behavior of this disaccharide.

Computational Chemistry: Molecular dynamics (MD) simulations are being used to explore the conformational landscape of chitobiose and its derivatives. One study focused on the crystal morphology of N,N'-diacetylchitobiose, using MD simulations to understand the influence of the solvent on crystal habit. nih.gov Such computational approaches can predict the preferred conformations of chitobiose in different environments, including in aqueous solution, which is more relevant to its biological function. These simulations can also shed light on the intramolecular interactions, such as hydrogen bonding, that govern its structure and flexibility. By understanding these conformational preferences, researchers can better predict how chitobiose interacts with enzymes and receptors.

Spectroscopy: Spectroscopic techniques are indispensable for the structural characterization of chitobiose.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ES-MS) and quadrupole-time-of-flight mass spectrometry (QTOF-MS) are powerful tools for the detection and identification of chitobiose. nih.govnih.gov These methods can accurately determine the molecular weight of chitobiose and its derivatives, confirming their identity. For instance, in QTOF-MS analysis, chitobiose is often detected as its sodium adduct. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly proton NMR (¹H-NMR), is a cornerstone for the detailed structural analysis of chitobiose in solution. researchgate.netutoronto.ca ¹H-NMR can be used for the quantitative determination of chitobiose and its monomer, N-acetyl-D-glucosamine, in mixtures. researchgate.netutoronto.ca Furthermore, NMR is instrumental in determining the anomeric configuration (α or β) of the glycosidic linkage and in studying intramolecular hydrogen bonding patterns. Variable temperature (VT) NMR studies can provide insights into the dynamics of the molecule by monitoring changes in chemical shifts with temperature. researchgate.netutoronto.ca

Future directions in this area include:

The use of more advanced computational methods to simulate the interaction of chitobiose with biological macromolecules, such as enzymes and receptors, to predict binding affinities and mechanisms of action.

The application of solid-state NMR to study the structure of chitobiose in its crystalline form and in complex with other molecules.

The development of novel mass spectrometry techniques for the sensitive and high-throughput analysis of chitobiose and its derivatives in complex biological samples.

Table 1: Spectroscopic Data for the Characterization of Chitobiose

| Spectroscopic Technique | Key Findings | Reference |

| QTOF-MS | Detection of the ionized mass of (GlcNAc)₂ + Na⁺. | nih.gov |

| ES-MS | Detection of the protonated molecule and its sodium adduct. | nih.gov |

| ¹H-NMR | Quantification of chitobiose and its anomers (α and β forms). | researchgate.netutoronto.ca |

| VT-NMR | Monitoring of chemical shift variations of acetyl peaks with temperature to study intramolecular hydrogen bonding. | researchgate.netutoronto.ca |

Integration of Chitobiose in Next-Generation Biotechnological Tools

The unique properties of chitobiose and its derivatives are being harnessed for the development of a new generation of biotechnological tools. As a fundamental building block of chitin, chitobiose is central to the creation of advanced materials and systems with a wide range of applications.

A significant area of development is in the field of drug delivery . Chitosan-based nanomaterials, which are derived from chitin and thus related to chitobiose, are being extensively investigated as carriers for both hydrophilic and hydrophobic drugs. nih.govmdpi.comnih.gov These nanomaterials, including nanoparticles, nanogels, and nanofibers, offer advantages such as improved drug stability, reduced toxicity, and the potential for targeted delivery to specific tissues or cells. nih.govnih.gov

The creation of novel nanomaterials is another exciting frontier. Chitin nanocrystals, which can be conceptualized as being composed of repeating chitobiose units, are being used to develop bioactive films with enhanced mechanical properties and antimicrobial activity. mdpi.com These materials have potential applications in food packaging, wound dressings, and tissue engineering. nih.govnih.gov

Enzyme immobilization is a well-established biotechnological tool that can be enhanced by the use of chitin and chitosan-based supports. researchgate.netnih.govbohrium.com By immobilizing enzymes on these materials, their stability and reusability are significantly improved, making industrial enzymatic processes more cost-effective and sustainable. researchgate.netnih.gov

Furthermore, the development of biosensors is being advanced through the use of chitosan-based hydrogels. nih.govmdpi.com These hydrogels can be used to immobilize biomolecules for the detection of a variety of analytes in biomedical and food safety applications. nih.gov

The cost-effective production of chitobiose itself is a critical biotechnological advancement. Genetically engineered bacteria are being developed to efficiently convert chitin from waste sources into high-purity chitobiose, which will in turn fuel the development of these next-generation tools. utoronto.ca

Table 2: Biotechnological Applications of Chitobiose and its Derivatives

| Biotechnological Tool | Role of Chitobiose/Derivatives | Potential Applications |

| Drug Delivery Systems | Serves as a fundamental unit of chitosan-based nanocarriers. | Targeted cancer therapy, delivery of antibiotics and vaccines. |

| Nanomaterials | Forms the crystalline structure of chitin nanocrystals and nanofibers. | Bioactive food packaging, wound dressings, tissue engineering scaffolds. |

| Enzyme Immobilization | Provides a biocompatible and robust support material (as chitin/chitosan). | Industrial biocatalysis, food processing, biofuel production. |

| Biosensors | Forms the basis of chitosan (B1678972) hydrogels for biomolecule immobilization. | Medical diagnostics, food quality monitoring, environmental sensing. |

Expanding the Repertoire of Enzymes for Chitobiose Modification and Synthesis

The enzymatic modification and synthesis of chitobiose and its derivatives are central to unlocking their full potential. A key area of future research is the discovery, characterization, and engineering of enzymes with novel activities and specificities.

Chitinases are a well-studied class of enzymes that hydrolyze chitin to produce chitooligosaccharides, with chitobiose often being a major product. acs.orgresearchgate.net Researchers are actively exploring diverse environments, from marine bacteria to fungi, to identify new chitinases with improved stability, activity, and product specificity. nih.gov Genetic engineering techniques are also being employed to create chitinase (B1577495) variants with enhanced catalytic efficiency and the ability to produce specific chitooligomers. acs.org

Chitosanases are another important class of enzymes that cleave the glycosidic bonds in chitosan. These enzymes are crucial for the production of fully or partially deacetylated chitooligosaccharides. The substrate specificities of different chitosanases can be exploited to generate a variety of chitooligosaccharide products.

Chitin deacetylases catalyze the removal of acetyl groups from chitin and chitooligosaccharides. These enzymes are of particular interest for the production of "tailor-made" chitooligosaccharides with specific patterns of N-acetylation. By controlling the deacetylation process, it is possible to fine-tune the biological properties of the resulting molecules. The use of chitin deacetylases offers a more controlled and environmentally friendly alternative to the harsh chemical methods currently used for chitosan production. forth.gr

Future research in this field will likely involve:

High-throughput screening of microbial genomes and metagenomic libraries to discover novel chitinolytic and modifying enzymes.

Protein engineering and directed evolution to improve the catalytic properties of existing enzymes, such as their substrate specificity, thermostability, and resistance to inhibitors.

The development of multi-enzyme cascade reactions for the one-pot synthesis of complex chitooligosaccharide derivatives from chitin or chitobiose.

The immobilization of these enzymes to create robust and reusable biocatalysts for the continuous production of chitobiose and its derivatives.

Q & A

Q. How is chitobiose dihydrochloride structurally characterized, and what analytical methods validate its purity?

Chitobiose dihydrochloride is a β-1,4-linked glucosamine dimer with the molecular formula C₁₂H₂₄N₂O₉·2HCl and molecular weight 413.25 g/mol . Structural validation involves:

- Nuclear Magnetic Resonance (NMR) : Confirms β-1,4 glycosidic linkages and proton environments .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is verified using reverse-phase columns with UV detection .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identifies amine (-NH₂) and hydroxyl (-OH) functional groups .

Q. What enzymatic methods optimize the synthesis of high-purity chitobiose dihydrochloride?

Chitosanase enzymes hydrolyze chitosan polymers into chitobiose. Key steps include:

- Enzymatic Hydrolysis : Use chitosanase (specific to β-1,4 bonds) to degrade chitosan, monitored via Thin-Layer Chromatography (TLC) to detect reaction endpoints .

- Ion-Exchange Chromatography : Separate chitobiose from oligomer mixtures using cation-exchange resins (e.g., QY-H003) with gradient elution (1.25–1.55 M HCl) .

- Yield Optimization : Achieve >95% recovery rates by adjusting enzyme-substrate ratios and hydrolysis duration .

Advanced Research Questions

Q. How can researchers design experiments to evaluate chitobiose dihydrochloride’s bioactivity in lipid metabolism studies?

In vitro models (e.g., hepatocyte lipid accumulation assays) are used to assess mechanisms:

- Experimental Design :

- Cell Lines : HepG2 or primary hepatocytes treated with chitobiose (10–100 µM) under steatotic conditions (e.g., palmitate-induced lipid accumulation) .

- Target Analysis : Quantify lipid droplet reduction via Oil Red O staining and gene expression (qPCR/Western blot) of CD36 (fatty acid uptake) and DGAT2 (triglyceride synthesis) .

Q. What methodological challenges arise when resolving contradictions in chitobiose’s reported solubility and stability?

Discrepancies in solubility (>100 mg/mL in water vs. lower values in organic solvents) require:

- Standardized Protocols : Pre-dissolve chitobiose in water with ultrasonication (25°C, 30 min) to break aggregates .

- Stability Testing : Monitor degradation under varying pH (4–8) and temperatures (-20°C vs. 4°C) via HPLC .

- Animal Studies : Use body surface area (BSA) conversion for interspecies dose scaling (e.g., 50 mg/kg in mice ≈ 4 mg/kg in humans) .

Q. How is chitobiose dihydrochloride’s ecotoxicity assessed in aquatic models, and what are key considerations for experimental replication?

Lemna minor (duckweed) assays evaluate ecotoxicity:

- Dose-Response Curves : Expose plants to chitobiose (1–100 ppm) for 7 days, measuring growth inhibition and chlorophyll content .

- Endpoint Calculation : EC₅₀ values classify toxicity (e.g., “potentially non-toxic” at EC₅₀ >100 ppm) .

- Replication : Use triplicate samples and include N-acetyl-D-glucosamine as a comparator to control for chitosan derivative effects .

Q. What strategies validate chitobiose’s role in chitin metabolic pathways using untargeted metabolomics?

- Mass Spectrometry (MS) : Annotate chitobiose in hydrolysates via m/z 413.249 (exact mass) and fragmentation patterns .

- Enzyme Activity Assays : Correlate with chitinase/diacetylchitobiose deacetylase expression in microbial genomes .

- Data Validation : Confirm peak alignment using Multi-Interface Statistical Analysis (MISA) to rule out false annotations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.